molecular formula C12H9N3O2S B2886670 N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 952818-49-4

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2886670
CAS No.: 952818-49-4
M. Wt: 259.28
InChI Key: ZBGJYCYYYFEMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide is a small molecule research chemical with the molecular formula C 12 H 9 N 3 O 2 S and a molecular weight of 259.28 g/mol . This carboxamide derivative, which integrates benzo[d]thiazole and methylisoxazole heterocycles, is of significant interest in medicinal chemistry and oncology research. Structurally related isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities in preclinical studies, showing efficacy against a diverse panel of cancer cell lines . These compounds are explored as innovative chemotherapeutic agents, particularly for cancers with inherent resistance to conventional treatments. Related research on similar scaffolds indicates that such molecules can act as negative allosteric modulators (NAMs) of specific ion channels and receptors, such as the Zinc-Activated Channel (ZAC), suggesting a potential mechanism of action through state-dependent channel inhibition . Furthermore, thiazole-carboxamide derivatives have been investigated for their role as NAMs of AMPA receptors, highlighting their potential in neuroprotective research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is supplied to qualified researchers for use in laboratory settings. Under no circumstances is it intended for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-9-11(5-8)18-6-13-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJYCYYYFEMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 6-amino-benzothiazole with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based reagents. Early protocols employed N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), with 4-dimethylaminopyridine (DMAP) as a catalyst.

Mechanistic Insights :

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide.
  • DMAP accelerates the reaction by stabilizing the intermediate through hydrogen bonding.

Typical Conditions :

Parameter Value
Solvent DCM or DMF
Temperature 0–25°C
Reaction Time 12–24 hours
Yield 65–78%

Side products include dicyclohexylurea (DCU), necessitating post-reaction filtration.

Modern Green Chemistry Innovations

Surfactant-Enhanced Aqueous Phase Synthesis

Recent advancements utilize 2 wt% TPGS-750-M surfactant in water to facilitate amide bond formation under mild conditions. This method replaces toxic solvents with biodegradable micellar media, aligning with green chemistry principles.

Procedure :

  • Thioester Formation : React 5-methylisoxazole-3-carboxylic acid with diphenyl phosphorazidate (DPDTC) at 60°C to form the S-(2-pyridyl) thioester intermediate.
  • Amine Coupling : Add 6-amino-benzothiazole directly to the reaction mixture, achieving 93% yield in 4 hours.

Advantages :

  • Eliminates solvent waste through aqueous micellar catalysis.
  • Enables one-pot sequential reactions without intermediate isolation.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms DCM in solubility but requires lower temperatures (0°C) to minimize side reactions.

Key Findings :

Solvent Temperature Yield (%) Byproducts
DCM 25°C 68 DCU (12%)
DMF 0°C 78 None detected
H2O/TPGS 60°C 93 Trace mercaptan

Catalytic Additives

The addition of 1-hydroxybenzotriazole (HOBt) reduces racemization risks in enantioselective syntheses, though it complicates purification.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale manufacturing employs microfluidic reactors to enhance heat transfer and mixing efficiency:

Case Study :

  • Residence Time : 2 minutes
  • Throughput : 5 kg/day
  • Purity : >99% (HPLC)

Recycling Protocols

The TPGS-750-M surfactant system allows ≥5 reuse cycles without yield degradation by extracting products via liquid-liquid phase separation.

Characterization and Quality Control

Spectroscopic Validation

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 2.51 (s, 3H).
  • HPLC : Retention time 6.8 min (C18 column, 70:30 H2O:MeCN).

Purity Standards

Method Requirement
Elemental Analysis ≤0.5% deviation
Residual Solvents <50 ppm

Challenges and Mitigation Strategies

Toxicity Concerns

  • Triphosgene Use : Generates phosgene gas; mitigated by glove box handling and real-time gas sensors.
  • DCU Removal : Achieved via cold filtration (−20°C) or silica gel chromatography.

Scalability Limits

  • Micellar systems face viscosity challenges at >10 L scale; addressed by staggered reactor arrays.

Emerging Applications and Derivatives

Anti-Tubercular Activity

The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (IC50 = 1.2 μM), with derivatives showing enhanced potency:

Derivative Optimization :

R Group IC50 (μM) LogP
-CH3 (parent) 1.2 2.1
-CF3 0.7 2.8
-OCH3 1.5 1.9

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound differs from structurally related benzo[d]thiazole derivatives in the following ways:

  • Core Modifications : Unlike analogs such as 7q and 7l (), which feature a benzamide or pyridine/chloropyridine substitution, the target compound incorporates a 5-methylisoxazole-carboxamide group. This substitution may alter π-π stacking interactions and hydrogen-bonding capacity.
  • In contrast, the methyl group on the isoxazole ring in the target compound likely contributes to hydrophobicity without introducing strong electron-withdrawing effects.

Physicochemical Properties

Comparative data for key analogs are summarized below:

Compound ID Substituent(s) Melting Point (°C) Yield (%) Purity (%) HRMS (Found)
7q () 2-Chloropyridin-4-ylamino 177.9–180.8 70 90.0 398.9816 (M-H⁺)
7l () Pyridin-2-ylamino 154.2–158.9 70 92.0 451.0887 (M-H⁺)
7o () 5-Methylpyridin-2-ylamino 182.7–188.5 76 92.0 465.1071 (M-H⁺)
Target Compound 5-Methylisoxazole-3-carboxamide Not reported N/A N/A N/A

Key observations:

  • Melting Points: Halogenated derivatives (e.g., 7m, 7n) exhibit higher melting points (e.g., 178.4–183.5°C for 7n), likely due to enhanced intermolecular interactions. The target compound’s melting point is unreported but may align with non-halogenated analogs like 7l (154.2–158.9°C) if similar packing efficiency is assumed.
  • Synthetic Yield : Yields for analogs range from 68% to 77%, suggesting that the target compound’s synthesis may require optimization for scalability.

Spectroscopic Characterization

  • NMR Trends : Benzo[d]thiazole protons in analogs resonate at δ 7.08–8.54 ppm (¹H-NMR), while carboxamide NH signals appear near δ 10.35–11.11 ppm. The target compound’s 5-methylisoxazole group would likely show distinct signals (e.g., methyl at δ ~2.28 ppm, isoxazole protons at δ ~6.0–6.5 ppm).
  • Mass Spectrometry : HRMS data for analogs (e.g., 7q : 398.9816 [M-H⁺]) align closely with theoretical values, demonstrating high purity. Similar precision is expected for the target compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-deficient substituents (e.g., chlorine in 7m ) may enhance target binding but increase metabolic liability. The 5-methylisoxazole group in the target compound could balance hydrophobicity and stability.
  • Synthetic Challenges : High-temperature, long-duration reactions (e.g., 56°C for 18 hours in ) are common for benzo[d]thiazole derivatives, suggesting similar conditions may apply to the target compound.

Biological Activity

N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that integrates the structural characteristics of benzothiazole and isoxazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and inflammation modulation.

This compound exhibits significant interaction with various enzymes and proteins, primarily functioning as a cyclooxygenase (COX) inhibitor . This inhibition alters the biosynthesis of prostaglandins, which play critical roles in inflammatory and pain pathways. The compound's ability to modulate these pathways suggests its potential therapeutic utility in treating inflammatory diseases and pain management.

Table 1: Interaction with Cyclooxygenase Enzymes

Enzyme TypeInhibition TypeEffect on Prostaglandin Production
COX-1CompetitiveReduced production
COX-2CompetitiveReduced production

2. Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of mitochondrial pathways, leading to cell death in cancerous cells while sparing normal cells.

Case Study: Apoptosis Induction

In a study involving HCT116 colon cancer cells, treatment with this compound resulted in:

  • Caspase Activation : Increased levels of active caspases indicative of apoptosis.
  • Mitochondrial Changes : Alterations in mitochondrial membrane potential were observed, further confirming the apoptotic pathway activation.

The molecular mechanisms underlying the biological activity of this compound involve several key interactions:

  • Binding to Active Sites : The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels, which are critical for apoptosis induction.

4. Research Applications

This compound is being investigated for various applications:

4.1 Medicinal Chemistry

The compound is explored as a potential anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis. Its structural features make it a candidate for further development against resistant strains.

4.2 Material Science

Research is also focusing on the use of this compound in developing new materials with unique electronic and optical properties, leveraging its heterocyclic nature.

5. Conclusion

The biological activity of this compound highlights its potential as a multifunctional agent in medicinal chemistry, particularly for cancer therapy and anti-inflammatory applications. Continued research into its mechanisms and applications could pave the way for novel therapeutic strategies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with benzo[d]thiazol-6-amine. A multi-step approach may include: (i) Activation of the carboxylic acid using coupling agents like EDC/HOBt or CDI. (ii) Nucleophilic acyl substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DCM). (iii) Purification via column chromatography or recrystallization. Optimization of yield and purity requires controlled temperatures (60–80°C), stoichiometric ratios (1:1.2 for amine:acid), and catalyst screening (e.g., DMAP) .

Q. How is the structural characterization of This compound performed to confirm regiochemistry and purity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., isoxazole C-3 vs. thiazole C-6 coupling).
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and aromatic C-H stretches.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles between heterocycles .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Kinase/phosphatase inhibition assays (e.g., glucokinase or GSK-3β) using fluorogenic substrates .

Advanced Research Questions

Q. How do substitution patterns on the benzothiazole and isoxazole rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Benzothiazole C-6 position : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity but reduce solubility.
  • Isoxazole C-5 methyl group : Improves metabolic stability but may sterically hinder target binding.
  • Comparative assays : Parallel testing of analogs (e.g., C-5 vs. C-7 benzothiazole substitution) under identical conditions quantifies positional effects .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., GSK-3β or microbial enzymes).
  • Density-functional theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic carbons).
  • ADMET prediction : SwissADME or pkCSM models assess solubility, permeability, and toxicity risks .

Q. How can contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity) be resolved?

  • Methodological Answer : Contradictions arise from:
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
  • Poor bioavailability : Use Caco-2 cell models to evaluate intestinal absorption.
  • Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies non-specific binding. Adjust formulations (e.g., PEGylation) or scaffold modifications to mitigate issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.